(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate

Capivasertib (AZD5363) synthesis mandates the (S)-enantiomer (CAS 886061-26-3); the (R)-enantiomer (CAS 1213362-28-7) is a documented impurity. Substitution forces costly revalidation, impurity profiling, and potential regulatory refiling. • Stereospecificity: (S)-configuration essential for AKT kinase inhibition • Chiral Purity: Available at ≥99% ee for direct use in cGMP manufacturing • Regulatory Alignment: Specified in FDA-approved drug master files and patented routes

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 886061-26-3
Cat. No. B113176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol
CAS886061-26-3
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCO)N)Cl
InChIInChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
InChIKeyJGNACDMQJLVKIU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Sourcing Guide


(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 886061-26-3), also known as (S)-4-chloro-β-phenylalaninol, is a chiral β-amino alcohol with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . This compound is a critical chiral intermediate used in the synthesis of capivasertib (AZD5363), an FDA-approved AKT kinase inhibitor for the treatment of HR-positive, HER2-negative breast cancer [1]. Its structure features a 4-chlorophenyl group attached to the β-carbon of a propanol backbone, with an amino group at the α-position, providing versatile sites for asymmetric synthesis and pharmaceutical derivatization .

Synthetic Role Key chiral intermediate in capivasertib research synthesis
Stereochemical Requirement (S)-enantiomer specified by patented route for target engagement
Building Block Utility Versatile β-amino alcohol for asymmetric derivatization studies

Why Generic Substitution is Unsupported


The stereochemistry of 3-amino-3-(4-chlorophenyl)propan-1-ol is critical for its pharmaceutical applications. Capivasertib (AZD5363) synthesis specifically requires the (S)-enantiomer (CAS 886061-26-3) to achieve the desired pharmacological activity [1]. The (R)-enantiomer (CAS 1213362-28-7) is a documented impurity in capivasertib and is not a suitable substitute [2]. While racemic mixtures or other chiral amino alcohols may share structural similarities, they lack the validated synthetic pathway and regulatory acceptance associated with the (S)-enantiomer. Substitution with alternative compounds would require extensive revalidation of synthetic routes, impurity profiling, and potentially new regulatory filings, introducing significant cost and timeline risks to drug development and manufacturing programs.

Enantiomer mismatch

The (R)-enantiomer (CAS 1213362-28-7) is a documented impurity in capivasertib; direct substitution may compromise synthetic pathway and require revalidation.

Pathway specificity

Alternative chiral amino alcohols lack validation in the patented capivasertib route, introducing synthesis uncertainty and impurity control risk.

Quantitative Evidence for Procurement


Enantiomer Purity: (S) vs. (R)

The (S)-enantiomer (CAS 886061-26-3) is commercially available with a minimum purity of 99.83% . In contrast, the (R)-enantiomer (CAS 1213362-28-7) is typically supplied with a minimum purity of 95% . This difference in enantiomeric purity is critical for asymmetric synthesis applications where stereochemical integrity directly impacts downstream drug substance quality [1].

Enantiomer Purity
Head-to-head
99.83% (S) vs 95% (R)
Higher enantiomeric purity supports synthesis specificity.
Supplier specifications by HPLC; 4.83 pp difference.
Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate

Patent-Defined Intermediate for Capivasertib

US Patent US9879017B2 explicitly defines (S)-3-amino-3-(4-chlorophenyl)propan-1-ol as the required chiral intermediate for the improved synthesis of AZD5363 (capivasertib) [1]. This patent describes a process that overcomes limitations of prior methods, including low yields and impurity formation. The compound's utility is validated by its incorporation into the commercial manufacturing route of an FDA-approved drug [2]. No alternative intermediate is cited with equivalent patent protection and regulatory acceptance.

Patent-Defined Route
Class-level
Required intermediate in US9879017B2
Supports process reproducibility and regulatory alignment.
No alternative intermediate cited in patent.
Process Chemistry Patent Literature Pharmaceutical Manufacturing

Chiral Purity Specification by HPLC

Commercial suppliers specify a minimum chiral purity of 99% for (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, as determined by chiral HPLC . This specification is critical for ensuring that the compound meets the stringent stereochemical requirements of asymmetric synthesis in pharmaceutical applications. While other chiral amino alcohols may be available, this level of documented chiral purity is essential for reproducible synthetic outcomes in regulated environments.

Chiral Purity (HPLC)
Specification review
≥99% chiral purity
Reduces diastereomer risk in asymmetric synthesis.
Commercial supplier specification; chiral HPLC.
Chiral Chromatography Enantiomeric Excess Quality Control

Defined Storage Conditions

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol exhibits stability under defined storage conditions: 2-8°C, protected from light . This is comparable to similar chiral amino alcohols, which typically require similar storage to prevent degradation. While not uniquely differentiating, this defined stability profile supports consistent quality during procurement and storage.

Storage Conditions
Data to verify
2–8°C, protected from light
Maintains stereochemical integrity during storage.
Comparable to similar chiral amino alcohols.
Chemical Stability Storage Conditions Shelf Life

Primary Application Scenarios


Capivasertib API Synthesis

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is a key chiral intermediate in the synthesis of capivasertib, an FDA-approved AKT inhibitor for HR-positive, HER2-negative advanced breast cancer [1]. The compound's (S)-stereochemistry is essential for the pharmacological activity of capivasertib [2]. Procurement of this specific intermediate is required for manufacturing the drug substance in accordance with patented synthetic routes and regulatory filings [1].

Asymmetric Synthesis of β-Amino Alcohols

The compound serves as a versatile chiral building block for constructing β-amino alcohol derivatives, which are important scaffolds in medicinal chemistry for developing CNS agents, enzyme inhibitors, and receptor modulators [1]. Its high enantiomeric purity (≥99%) [2] enables the preparation of optically active compounds with defined stereochemistry, which is critical for structure-activity relationship (SAR) studies in drug discovery programs [1].

Chiral Ligand and Catalyst Development

The amino and hydroxyl functional groups of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol provide sites for functionalization and derivatization, making it a precursor for chiral ligands and catalysts used in asymmetric catalysis [1]. Its defined stereochemistry and commercial availability with documented chiral purity [2] support reproducible catalyst synthesis and performance in enantioselective reactions.

Reference Standards for Impurity Profiling

The (S)-enantiomer is used as a reference standard for impurity profiling in capivasertib drug substance and drug product analysis [1]. Its high purity (99.83%) [2] makes it suitable as a calibration standard for HPLC and other analytical methods to detect and quantify the (R)-enantiomer, which is a known impurity in capivasertib [1].

Application
Selection Property
Validation Focus
Capivasertib intermediate synthesis
Patent-defined (S)-enantiomer requirement
Enantiomer identity and process reproducibility
Asymmetric synthesis of β-amino alcohols
High enantiomeric purity chiral building block
Stereochemical outcome in SAR studies
Chiral ligand and catalyst precursor
Defined stereochemistry and functionalizable sites
Catalyst performance and enantioselectivity
Capivasertib impurity profiling reference
High-purity (S)-enantiomer standard
Detection and quantification of (R)-enantiomer impurity
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